molecular formula C6H12F3NO B8191880 (R)-3-Methyl-1-(trifluoromethoxy)butan-2-amine

(R)-3-Methyl-1-(trifluoromethoxy)butan-2-amine

Cat. No.: B8191880
M. Wt: 171.16 g/mol
InChI Key: UETNIYQDDSCVPI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Methyl-1-(trifluoromethoxy)butan-2-amine is a chiral amine with a trifluoromethoxy group, making it a valuable compound in various chemical and pharmaceutical applications. Its unique structure, featuring a trifluoromethoxy group, imparts distinct chemical properties that are beneficial in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-1-(trifluoromethoxy)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of a corresponding ketone with an amine. This process typically employs a reducing agent such as sodium cyanoborohydride or a catalytic hydrogenation method using a metal catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of ®-3-Methyl-1-(trifluoromethoxy)butan-2-amine often involves the use of biocatalysts. Enzymes such as amine dehydrogenases can be employed to achieve high enantioselectivity and yield. This biocatalytic approach is advantageous due to its mild reaction conditions and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-1-(trifluoromethoxy)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives with various functional groups .

Scientific Research Applications

®-3-Methyl-1-(trifluoromethoxy)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-3-Methyl-1-(trifluoromethoxy)butan-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property is particularly useful in drug design, where the compound can interact with enzymes and receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methyl-1-(trifluoromethoxy)butan-2-amine is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and other scientific applications .

Properties

IUPAC Name

(2R)-3-methyl-1-(trifluoromethoxy)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETNIYQDDSCVPI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](COC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.